![molecular formula C10H16O2 B14285706 2-[(2-Methylidenecyclopropyl)methoxy]oxane CAS No. 136908-94-6](/img/structure/B14285706.png)
2-[(2-Methylidenecyclopropyl)methoxy]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylidenecyclopropyl)methoxy]oxane is an organic compound characterized by a unique structure that includes a cyclopropyl group and an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylidenecyclopropyl)methoxy]oxane typically involves the reaction of a cyclopropyl derivative with an oxane precursor under specific conditions. One common method includes the use of a cyclopropylmethyl halide and an oxane derivative in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
2-[(2-Methylidenecyclopropyl)methoxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Bases like sodium hydroxide or potassium tert-butoxide are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
科学的研究の応用
2-[(2-Methylidenecyclopropyl)methoxy]oxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-Methylidenecyclopropyl)methoxy]oxane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methoxypropane: Shares the methoxy group but differs in the overall structure.
2,2-Dimethoxypropane: Contains two methoxy groups and is used in different chemical contexts.
2-Methoxyethanol: Another methoxy-containing compound with distinct properties and applications.
Uniqueness
2-[(2-Methylidenecyclopropyl)methoxy]oxane is unique due to its combination of a cyclopropyl group and an oxane ring, which imparts specific chemical and physical properties not found in the similar compounds listed above.
特性
CAS番号 |
136908-94-6 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-[(2-methylidenecyclopropyl)methoxy]oxane |
InChI |
InChI=1S/C10H16O2/c1-8-6-9(8)7-12-10-4-2-3-5-11-10/h9-10H,1-7H2 |
InChIキー |
QWGNJRJRPZOQPV-UHFFFAOYSA-N |
正規SMILES |
C=C1CC1COC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


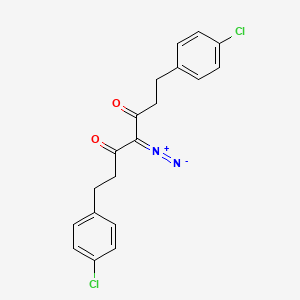
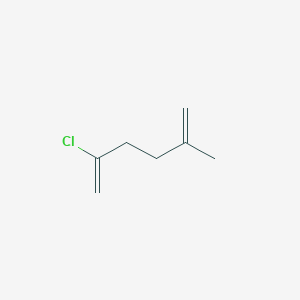
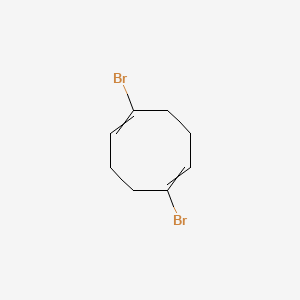
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
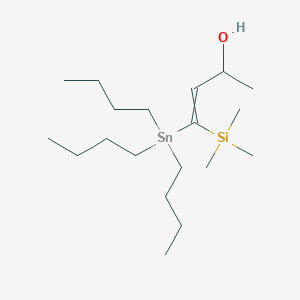

![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
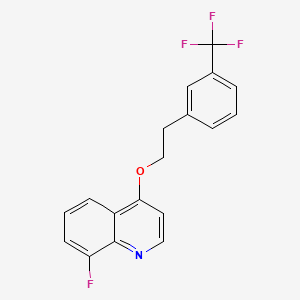
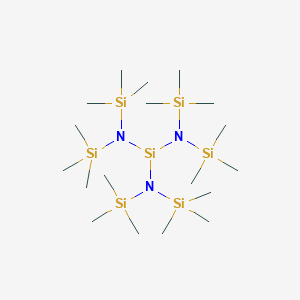

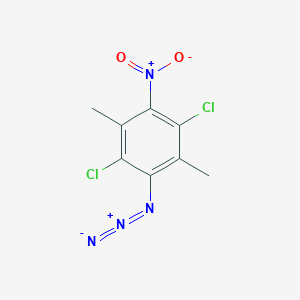
![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)

